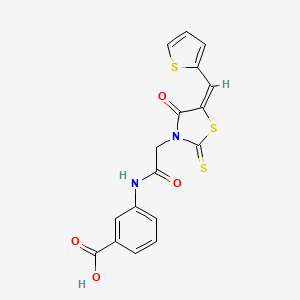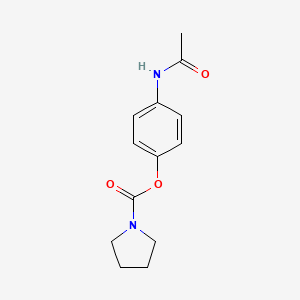![molecular formula C7H12Cl2N4 B2997074 (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride CAS No. 2243513-05-3](/img/structure/B2997074.png)
(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2243513-05-3 . It has a molecular weight of 223.1 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N4.2ClH/c1-10-2-3-11-7(10)6(4-8)5-9-11;;/h2-3,5H,4,8H2,1H3;2*1H . This code represents the molecular structure of the compound, indicating it consists of a 1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine molecule and two hydrochloride ions . Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.1 . It is a powder at room temperature . The InChI code, which represents its molecular structure, is1S/C7H10N4.2ClH/c1-10-2-3-11-7(10)6(4-8)5-9-11;;/h2-3,5H,4,8H2,1H3;2*1H .
科学的研究の応用
Detection and Imaging in Biological Systems
Compounds similar to "(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine; dihydrochloride" have been utilized in detecting active oxygen species in biological systems. For instance, analogs like Cypridina luciferin have been used for detecting superoxide and singlet oxygen in activated leukocytes and myeloperoxidase systems through chemiluminescence, highlighting their potential in biological imaging and oxidative stress studies (Nakano, 1998).
Antimicrobial and Antitubercular Activity
Derivatives with a pyrazole core have shown significant antimicrobial and antitubercular activities. Novel pyrazole derivatives have been synthesized and evaluated for their in vitro activity against pathogens like Mycobacterium tuberculosis, indicating the potential of these compounds in developing new antimicrobial agents (Alegaon et al., 2014).
Synthesis of Hybrid Molecules for Medicinal Chemistry
Hybrid molecules combining pyrazole and benzimidazole have been synthesized for their potential applications in medicinal chemistry, particularly for their anti-diabetic properties through α-glucosidase inhibition activity. This suggests the versatility of these compounds in synthesizing new therapeutic agents (Ibraheem et al., 2020).
Catalysis and Green Chemistry Applications
Some imidazolium-based compounds serve as catalysts in organic synthesis, offering a green chemistry approach by enabling reactions under solvent-free conditions and room temperature. These compounds facilitate the synthesis of pyrazole derivatives, demonstrating their utility in catalysis and sustainable chemistry practices (Zolfigol et al., 2016).
Chemiluminescence for Superoxide and Singlet Oxygen Detection
Similar to their use in biological imaging, imidazopyrazine analogs have been employed in determining superoxide radical and singlet oxygen via chemiluminescence, further underscoring their importance in biochemical and medical research (Nakano, 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
(1-methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c1-10-2-3-11-7(10)6(4-8)5-9-11;;/h2-3,5H,4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNTGMQIJSYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2996995.png)
![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one](/img/structure/B2996996.png)

![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2996999.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)

![2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997006.png)


![Methyl (1R,12R,14S)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/no-structure.png)
![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)

